3-(8-Quinolyloxy)-1,2-propanediol
Description
Overview of the Quinoline (B57606) Scaffold's Significance in Diverse Chemical Fields
Quinoline, a heterocyclic aromatic compound, is a privileged scaffold in medicinal and pharmaceutical chemistry. nih.govnih.govresearchgate.net Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. researchgate.net The quinoline nucleus is a key component in numerous natural and synthetic compounds and is integral to the development of therapeutic agents. researchgate.netfrontiersin.orgorientjchem.org The ability to functionalize the quinoline ring at various positions enables the synthesis of novel molecules with tailored properties. frontiersin.org
Structure
3D Structure
Properties
CAS No. |
56469-01-3 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-quinolin-8-yloxypropane-1,2-diol |
InChI |
InChI=1S/C12H13NO3/c14-7-10(15)8-16-11-5-1-3-9-4-2-6-13-12(9)11/h1-6,10,14-15H,7-8H2 |
InChI Key |
RFXGIRLHEACEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(CO)O)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 8 Quinolyloxy 1,2 Propanediol and Its Analogues
Retrosynthetic Analysis and Key Precursor Chemistry
A retrosynthetic approach to 3-(8-Quinolyloxy)-1,2-propanediol logically targets the disconnection of the key ether bond, which simplifies the structure into two primary building blocks: an 8-hydroxyquinoline (B1678124) derivative and a three-carbon propanediol (B1597323) unit.
The most logical retrosynthetic disconnection is at the ether C-O bond between the quinoline (B57606) ring and the propanediol side chain. This approach is based on the forward reaction of a Williamson ether synthesis, a reliable and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com This disconnection yields two synthons: an 8-quinolyloxy anion (the nucleophile) and a 3-carbon electrophilic species derived from propanediol.
The corresponding synthetic equivalents for these synthons are 8-hydroxyquinoline (or a substituted derivative) and a propane-1,2-diol derivative bearing a leaving group at the C3 position. Common choices for the propanediol precursor include 3-chloro-1,2-propanediol or glycidol (2,3-epoxy-1-propanol), where the epoxide serves as a latent electrophile.
The 8-hydroxyquinoline (8-HQ) moiety is a fundamental precursor. 8-HQ and its derivatives can be synthesized through several classical and modern organic reactions.
Skraup and Friedlander Syntheses: The Skraup synthesis involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde or its precursor. scispace.com The Friedlander synthesis provides a route through the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. scispace.com
Other Classical Methods: Derivatives of 8-HQ can also be prepared from 8-aminoquinoline via diazotization or from 8-sulphonic acid through alkali fusion. scispace.com
Modern Cross-Coupling Reactions: For introducing substituents onto the 8-HQ core, the Suzuki cross-coupling reaction is frequently employed. This method allows for the introduction of aryl groups at position 5, or at positions 5 and 7, starting from 5-bromo-8-HQ or 5,7-dibromo-8-HQ, respectively.
Multi-component Reactions: One-pot, multi-component reactions using 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst offer a direct and efficient route to various substituted 8-hydroxyquinoline compounds. google.com
The propane-1,2-diol fragment requires activation to participate in the etherification reaction. This typically involves converting one of the hydroxyl groups into a good leaving group or using a precursor that is already electrophilic.
Glycerin Chlorohydrin (3-chloro-1,2-propanediol): This is a common and effective electrophile for Williamson ether synthesis. It can be synthesized from glycerol and is used as a precursor for other compounds like 3-amino-1,2-propanediol, highlighting its utility in nucleophilic substitution reactions. google.com
Glycidol (2,3-epoxy-1-propanol): This epoxide is an excellent precursor. The nucleophilic attack of the 8-hydroxyquinoline anion occurs at the terminal carbon of the epoxide ring, which opens to form the desired this compound structure directly.
Propylene Oxide: While 1,2-propanediol itself is commonly produced from the hydration of propylene oxide, this diol must be further functionalized to be used in a Williamson synthesis. For instance, it can be converted to a tosylate or a halide at one of its hydroxyl groups.
Stereoselective and Enantioselective Synthesis
The propanediol moiety of this compound contains a chiral center at the C2 position. Controlling the stereochemistry at this center is crucial, particularly for pharmaceutical applications where one enantiomer is often more active or has a different physiological profile.
Asymmetric Approaches to the Chiral Center in the Propanediol Moiety
Creating the chiral center with a high degree of enantiomeric purity can be achieved through several asymmetric strategies.
Asymmetric synthesis aims to create a specific enantiomer directly. This can be accomplished using either stoichiometric chiral auxiliaries or catalytic amounts of a chiral catalyst.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org For instance, an achiral substrate can be attached to a chiral auxiliary, undergo a diastereoselective reaction, and then the auxiliary is cleaved to yield an enantiomerically enriched product. uvic.ca Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
Catalytic Asymmetric Synthesis: This is often a more efficient approach as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. Key catalytic methods applicable to synthesizing chiral 3-aryloxy-1,2-propanediols include:
Sharpless Asymmetric Epoxidation (AE): This method can convert an allylic alcohol into a chiral epoxide with high enantioselectivity. Synthesis could start with allyl alcohol, which is epoxidized using the Sharpless conditions (titanium tetraisopropoxide, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide). The resulting chiral glycidol can then be reacted with 8-hydroxyquinoline.
Jacobsen's Hydrolytic Kinetic Resolution (HKR): This method is used to resolve a racemic mixture of terminal epoxides. A chiral (salen)Co(III) catalyst is used to selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other enantiomer unreacted and in high enantiomeric excess. Racemic glycidyl quinolyl ether could be subjected to HKR to isolate one enantiomer.
Catalytic Asymmetric Ring Opening (ARO): A prochiral epoxide can be opened with a nucleophile (like 8-hydroxyquinoline) in the presence of a chiral catalyst (e.g., based on chromium, cobalt, or aluminum) to produce a single enantiomer of the product.
Table 3: Examples of Catalytic Asymmetric Methods
| Method | Starting Material | Key Reagents/Catalyst | Product |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation | Allyl Alcohol | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | (R)- or (S)-Glycidol |
| Hydrolytic Kinetic Resolution | Racemic Glycidyl Ether | Chiral (salen)Co(III) catalyst, H₂O | Enantioenriched Glycidyl Ether + Chiral Diol |
If a racemic mixture of this compound is synthesized, the enantiomers must be separated.
Classical Resolution: This involves reacting the racemic diol with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a pair of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Afterward, the separated diastereomers are hydrolyzed to yield the pure enantiomers of the diol and recover the resolving agent.
Chiral Chromatography: This is a powerful and widely used method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) with a chiral column is a common technique for both analytical and preparative-scale separations of enantiomers.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts. A racemic mixture can be treated with an enzyme, such as a lipase (B570770), that will selectively catalyze a reaction (e.g., acylation) on only one of the enantiomers. This results in a mixture of one enantiomer in its original form and the other in a modified form (e.g., an ester), which can then be easily separated.
Diastereoselective Control in Multi-Step Syntheses
When synthesizing more complex analogues of this compound that contain additional stereocenters, controlling the relative stereochemistry between the new and existing chiral centers is known as diastereoselective control. A reaction that favors the formation of one diastereomer over others is considered diastereoselective. ddugu.ac.in
For example, if the propanediol backbone of this compound were to be further functionalized, the existing chiral center at C2 would influence the stereochemical outcome of subsequent reactions. This principle, known as substrate control, is fundamental in complex molecule synthesis. For instance, the reduction of a ketone or the epoxidation of a double bond elsewhere in the molecule could be directed by the stereochemistry of the C2 hydroxyl group, leading to a preference for one diastereomeric product. The stereochemical course of such reactions can often be predicted using models like Cram's rule or the Felkin-Ahn model. youtube.com
Purification and Isolation Strategies for Synthetic Products
The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation strategies to ensure the final product meets the required standards of purity for subsequent applications. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.
Chromatographic Techniques for High-Purity Compound Isolation
Chromatography is a cornerstone of purification in organic synthesis, offering high-resolution separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For the isolation of this compound and its analogues, which possess moderate polarity due to the quinoline ring, ether linkage, and hydroxyl groups, column chromatography and High-Performance Liquid Chromatography (HPLC) are particularly effective.
Column Chromatography:
Silica (B1680970) gel column chromatography is a widely employed technique for the purification of quinoline derivatives. The selection of an appropriate eluent system is crucial for achieving optimal separation. A common approach involves a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with increasing affinity for the stationary phase. For compounds of similar polarity to this compound, a mixture of petroleum ether and ethyl acetate is a frequently used solvent system. The ratio of these solvents can be adjusted to fine-tune the separation, with typical starting ratios being around 1:5 to 2:1 (ethyl acetate:petroleum ether) google.com. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure product.
For diols, which can be challenging to separate due to their polarity, specialized stationary phases or solvent systems may be employed. In some cases, derivatization of the diol to a less polar intermediate can facilitate purification, followed by a deprotection step to yield the pure diol.
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity, especially on a smaller scale or for analytical purposes, HPLC is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is well-suited for the separation of quinoline derivatives researchgate.net. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the gradient adjusted to optimize the separation of the target compound from any byproducts or unreacted starting materials. The selection of the appropriate column and mobile phase composition is critical for resolving closely related impurities.
Table 1: Illustrative Chromatographic Conditions for Quinoline Derivatives
| Technique | Stationary Phase | Mobile Phase System (Illustrative) | Detection | Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient) | TLC with UV visualization | google.com |
| HPLC | C18 Reversed-Phase | Acetonitrile / Water (Gradient) | UV-Vis Detector | researchgate.net |
| HPLC | BIST™ A+ (Cation-Exchange) | Acetonitrile / TMDAP formate buffer | VIS 412 nm | sielc.com |
This table provides general examples; specific conditions must be optimized for this compound.
Crystallization and Recrystallization Protocols for Product Refinement
Crystallization is a powerful technique for the final purification of solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent. mt.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by slow cooling to allow the formation of pure crystals of the target compound, while impurities remain dissolved in the mother liquor.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures. For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures such as methanol-acetone google.com. The selection of an appropriate solvent or solvent system for this compound would require experimental screening to identify conditions that yield high recovery of the pure crystalline product.
The general procedure for recrystallization involves:
Dissolution: Dissolving the impure solid in a minimum amount of a hot solvent.
Filtration: Hot filtration to remove any insoluble impurities.
Cooling: Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Isolation: Collecting the crystals by filtration.
Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying: Drying the crystals to remove residual solvent.
For propanediol derivatives, the presence of hydroxyl groups can influence their crystallization behavior. Studies on fatty acid esters of 1,3-propanediol (B51772) have shown that the chain length and molecular structure affect the polymorphic forms and crystallization kinetics. nih.govnih.govresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to air pollution.
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for a solvent altogether. These reactions are often facilitated by grinding the reactants together or by microwave irradiation, which can lead to shorter reaction times and higher yields. For the synthesis of quinoline derivatives, solvent-free methods have been successfully employed, demonstrating their potential for environmentally friendly production. jocpr.com
Environmentally Benign Solvents:
When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water and ethanol are excellent green solvents due to their low toxicity and ready availability. The synthesis of quinoline derivatives in aqueous media has been reported, showcasing the feasibility of moving away from traditional, more hazardous organic solvents. researchgate.net Glycerol, a non-toxic and biodegradable solvent derived from renewable resources, has also been used for the synthesis of quinolines. ijpsjournal.com
Catalytic Approaches for Reduced Waste Generation
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher atom economy and selectivity, thereby reducing the formation of byproducts and waste.
The synthesis of the ether linkage in this compound and the formation of the quinoline ring itself can benefit from catalytic approaches. The use of efficient and recyclable catalysts can significantly improve the sustainability of the synthesis. For instance, the cyclodehydration of diols to form ethers can be achieved using solid acid catalysts like heteropoly acids, which are often reusable and produce water as the only byproduct. nih.govroyalsocietypublishing.org
In the context of quinoline synthesis, a variety of green catalysts have been explored, including p-toluenesulfonic acid and cerium nitrate, which can facilitate the reaction under milder conditions and in greener solvents. researchgate.net Nanocatalysts are also emerging as highly efficient and recyclable catalysts for the synthesis of quinoline derivatives, offering high yields and selectivity. nih.gov The development of catalytic methods for the direct coupling of 8-hydroxyquinoline with a suitable three-carbon synthon containing the diol functionality would represent a significant advancement in the green synthesis of the target molecule.
Table 2: Green Chemistry Approaches in the Synthesis of Quinolines and Related Moieties
| Green Chemistry Principle | Approach | Example | Benefits | Reference |
| Alternative Solvents | Use of water as a solvent | Synthesis of pyrimido[4,5-b]quinolones | Reduced toxicity and environmental impact | nih.gov |
| Alternative Solvents | Use of glycerol as a solvent | Synthesis of quinoline derivatives | Biodegradable, non-toxic, renewable source | ijpsjournal.com |
| Solvent-Free Conditions | Microwave-assisted synthesis | Synthesis of quinoline derivatives | Reduced reaction times, energy efficiency, no solvent waste | tandfonline.com |
| Catalysis | Use of heteropoly acids | Cyclodehydration of 1,n-diols to cyclic ethers | High yield and selectivity, reusable catalyst | nih.govroyalsocietypublishing.org |
| Catalysis | Use of nanocatalysts | Synthesis of pyrimido[4,5-b]quinolones | High efficiency, reusability, mild reaction conditions | nih.gov |
This table highlights general green chemistry strategies that could be applied to the synthesis of this compound.
Reactions at the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound is a key site for chemical modifications. As a tertiary amine integrated into an aromatic system, it exhibits characteristic nucleophilicity and basicity, allowing for reactions such as N-oxidation and quaternization. These transformations are fundamental in modifying the electronic properties and potential applications of the molecule.
The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being common reagents for this purpose. The N-oxidation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic distribution within the quinoline ring system.
The resulting N-oxide, this compound N-oxide, exhibits modified reactivity compared to the parent molecule. The N-oxide group can increase the molecule's polarity and water solubility. Furthermore, quinoline N-oxides are versatile synthetic intermediates. researchgate.net They can activate the quinoline ring for both electrophilic and nucleophilic substitution reactions at positions that are otherwise unreactive in the parent quinoline. researchgate.net For instance, the formation of an N-oxide can facilitate subsequent functionalization at the C2 and C8 positions of the quinoline core. researchgate.net
Table 1: General Conditions for N-Oxidation of Quinoline Derivatives
| Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|
| m-CPBA | Dichloromethane (CH₂Cl₂) | 0 °C to room temp. | High yield of N-oxide |
| Hydrogen Peroxide/Acetic Acid | Acetic Acid | 70-80 °C | Effective for various quinolines |
Quaternization involves the alkylation of the quinoline nitrogen atom, leading to the formation of a positively charged quinolinium salt. This reaction is typically carried out by treating the parent compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile.
The resulting quinolinium salts of this compound possess significantly different properties from the neutral parent molecule. They are generally more water-soluble and have a fixed positive charge, which can be exploited in various applications. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the molecule. For instance, the introduction of long alkyl chains can impart amphiphilic character to the molecule. The process is analogous to the quaternization of other nitrogen-containing polymers and heterocycles, where reagents like methyl iodide are used to introduce a permanent positive charge. nih.gov
Table 2: Common Alkylating Agents for Quaternization
| Alkylating Agent | Example Product |
|---|---|
| Methyl Iodide (CH₃I) | N-methyl-8-(1,2-dihydroxypropoxy)quinolinium iodide |
| Benzyl Bromide (BnBr) | N-benzyl-8-(1,2-dihydroxypropoxy)quinolinium bromide |
Transformations Involving the Propanediol Hydroxyl Groups
The 1,2-propanediol side chain of this compound features both a primary and a secondary hydroxyl group. These groups are reactive sites for a variety of transformations, most notably esterification and etherification. The presence of two hydroxyl groups with different steric and electronic environments allows for the possibility of selective reactions.
Esterification of the hydroxyl groups can be achieved using carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid or base catalyst. Similarly, etherification can be performed using alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents. These reactions allow for the introduction of a vast array of functional groups, modifying the lipophilicity, and other physicochemical properties of the parent molecule.
A key aspect of the reactivity of the diol moiety is the potential for selective functionalization. The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards acylation or alkylation than the secondary hydroxyl group, especially when using bulky reagents or under kinetically controlled conditions. This difference in reactivity allows for the selective formation of mono-substituted derivatives.
Enzymatic catalysis, particularly with lipases, has proven to be a highly effective method for achieving selective acylation of 3-aryloxy-1,2-propanediols. nih.gov For example, studies on analogues like 3-(4-methylphenoxy)-1,2-propanediol using lipase YCJ01 have shown excellent enantioselectivity and regioselectivity. nih.gov In these enzymatic esterifications with vinyl acetate, sequential acylation occurs, often leading to the R-monoacetate and the S-diacetate with high enantiomeric excess. nih.gov Chemical methods using reagents like EDCI and Oxyma in aqueous media have also been developed for the selective esterification of primary alcohols in polyol systems. nih.gov
Table 3: Selective Enzymatic Acylation of 3-Aryloxy-1,2-propanediol Analogs
| Substrate | Enzyme | Acyl Donor | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-(4-methylphenoxy)-1,2-propanediol | Lipase YCJ01 | Vinyl Acetate | R-monoacetate / S-diacetate | 99.1% (R), 99.2% (S) | nih.gov |
The two adjacent hydroxyl groups of the 1,2-propanediol moiety can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolane (B20135) derivatives. This reaction is reversible and is often driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. google.com
The formation of these cyclic derivatives serves as a common strategy for protecting the diol functionality during other chemical transformations on the quinoline ring. A variety of aldehydes (e.g., formaldehyde (B43269), benzaldehyde) and ketones (e.g., acetone) can be used, leading to different dioxolane derivatives with varying stability and properties. For example, reaction with acetone (B3395972) yields an isopropylidene ketal. The deprotection to regenerate the diol is typically achieved by acid-catalyzed hydrolysis in the presence of excess water. google.com
Table 4: Common Reagents for Cyclic Acetal/Ketal Formation
| Carbonyl Compound | Catalyst | Product Structure |
|---|---|---|
| Acetone | p-Toluenesulfonic acid (p-TsOH) | 2,2-dimethyl-4-((quinolin-8-yloxy)methyl)-1,3-dioxolane |
| Benzaldehyde | Hydrochloric Acid (HCl) | 2-phenyl-4-((quinolin-8-yloxy)methyl)-1,3-dioxolane |
Oxidation Reactions of the Diol Moiety
The 1,2-propanediol (or α-diol) functional group in this compound is susceptible to oxidative cleavage and oxidation of its primary and secondary hydroxyl groups. The specific products formed depend on the oxidizing agent and reaction conditions.
Mild oxidation can selectively convert the primary and secondary alcohols to aldehydes and ketones, respectively. Stronger oxidizing agents typically lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.
A study on the oxidation of the related compound, 3-phenoxy-1,2-propanediol, by ditelluratocuprate(III) (DTC) in an alkaline medium, showed first-order dependence on the oxidant and fractional order on the substrate. researchgate.net The reaction rate increased with higher concentrations of hydroxide (B78521) ions. researchgate.net This suggests that similar kinetic behavior could be expected for this compound.
Common oxidation reactions for 1,2-diols include:
Oxidative Cleavage: Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave the C-C bond of 1,2-diols, resulting in the formation of two carbonyl compounds. For this compound, this would yield (8-quinolyloxy)acetaldehyde and formaldehyde.
Oxidation to Carboxylic Acids: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions can oxidize the diol to the corresponding carboxylic acid, (8-quinolyloxy)acetic acid, with the release of formic acid or carbon dioxide.
Selective Oxidation: Catalytic systems, such as those using palladium (Pd) or platinum (Pt) catalysts in the presence of oxygen, can facilitate the selective oxidation of 1,2-propanediol to lactic acid. researchgate.netrsc.org A similar transformation could potentially yield 2-hydroxy-3-(8-quinolyloxy)propanoic acid. Homogeneous oxidation of 1,2-propanediol with oxygen at elevated temperatures can yield acetaldehyde (B116499) and formaldehyde through C-C cleavage. nih.gov
Table 1: Potential Oxidation Reactions of this compound
| Reactant | Reagent(s) | Product(s) | Reaction Type |
|---|---|---|---|
| This compound | Periodic Acid (HIO₄) or Lead Tetraacetate (Pb(OAc)₄) | (8-Quinolyloxy)acetaldehyde and Formaldehyde | Oxidative Cleavage |
| This compound | Potassium Permanganate (KMnO₄), heat | (8-Quinolyloxy)acetic acid | Oxidation |
| This compound | Ditelluratocuprate(III) (DTC) / OH⁻ | (8-Quinolyloxy)acetic acid and Formic acid | Oxidation |
Replacement Reactions of Hydroxyl Groups
The hydroxyl groups of the diol moiety can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.
Standard procedures for these transformations include:
Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl groups into tosylates. These tosylates are excellent leaving groups for Sₙ2 reactions.
Conversion to Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl groups with chlorine or bromine atoms, respectively. The resulting dihalide can undergo subsequent nucleophilic substitution.
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system generally undergoes electrophilic aromatic substitution (EAS) on the benzene (B151609) ring portion, primarily at positions 5 and 8. researchgate.netreddit.com The presence of the electron-donating 8-quinolyloxy group strongly activates the ring towards electrophilic attack. Due to the ether linkage at position 8, this substituent directs incoming electrophiles to the ortho (position 7) and para (position 5) positions.
Theoretical studies on 8-hydroxyquinoline confirm that electrophilic substitution is favored at positions 5 and 7. orientjchem.orgresearchgate.net The ether linkage in this compound is expected to exert the same directing influence.
Nitration and Halogenation Reactions
Nitration: The nitration of 8-hydroxyquinoline derivatives is well-documented. Treatment with nitric acid can lead to mono- or dinitration.
Boiling 8-hydroxyquinoline with dilute nitric acid (as low as 0.5-8%) can yield the 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl
A two-stage method involving nitrosation of 8-hydroxyquinoline followed by oxidation with nitric acid can produce 8-hydroxy-5-nitroquinoline. researchgate.net
Nitration of quinoline itself with a nitrating mixture (HNO₃/H₂SO₄) typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com For the title compound, substitution is expected to be directed to the 5 and 7 positions due to the activating ether group.
Halogenation: Halogenation of 8-hydroxyquinoline readily occurs at the 5 and 7 positions.
Bromination of 8-hydroxyquinoline with bromine in chloroform (B151607) or acetonitrile can produce 5,7-dibromo-8-hydroxyquinoline as the sole product or a mixture of mono- and di-bromo derivatives, depending on the stoichiometry and conditions. acgpubs.orgresearchgate.net
Halogenated derivatives such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-diiodo-8-hydroxyquinoline (iodoquinol) are known compounds, indicating the accessibility of these substitution patterns. nih.govnih.gov
Table 2: Electrophilic Nitration and Halogenation of the 8-Quinolyloxy Moiety
| Reaction Type | Reagent(s) | Position(s) of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 5 and/or 7 | Nitro-substituted quinoline |
| Bromination | Br₂ / CHCl₃ | 5 and 7 | Bromo-substituted quinoline |
| Iodination | I₂ / KI | 5 and/or 7 | Iodo-substituted quinoline |
Sulfonation and Friedel-Crafts Acylation
Sulfonation: The sulfonation of quinoline is highly temperature-dependent. At around 300°C, it yields quinoline-6-sulfonic acid, while sulfonation at lower temperatures can favor other isomers. researchgate.net For 8-hydroxyquinoline, sulfonation yields 8-hydroxyquinoline-5-sulfonic acid. nist.govchemeo.com Given the strong directing effect of the 8-oxy group, this compound is expected to sulfonate at the 5-position. The synthesis of 8-hydroxyquinoline often proceeds through the sulfonation of quinoline to give quinoline-8-sulfonic acid, followed by alkali fusion. google.compatsnap.comgoogle.com
Friedel-Crafts Acylation: The Friedel-Crafts reaction on 8-hydroxyquinoline has been shown to occur at the 5-position. For instance, reaction with propionyl chloride in the presence of aluminum chloride yields 5-propionyl-8-hydroxyquinoline. acs.orgacs.org This indicates that Friedel-Crafts acylation of this compound would likely introduce an acyl group at the 5-position of the quinoline ring.
Table 3: Sulfonation and Friedel-Crafts Acylation of the 8-Quinolyloxy Moiety
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
|---|---|---|---|
| Sulfonation | Fuming H₂SO₄ | 5 | Quinoline-5-sulfonic acid derivative |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 5 | 5-Acyl-quinoline derivative |
Nucleophilic Aromatic Substitution (SₙAr) Potential
The pyridine ring in quinoline is electron-deficient and can undergo nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group is present at an activated position. researchgate.net The most reactive positions for SₙAr on the quinoline ring are C2 and C4. quimicaorganica.orgimperial.ac.ukorientjchem.org
The parent compound, this compound, is not suitably substituted to undergo SₙAr directly on its quinoline ring, as it lacks a leaving group at the 2 or 4-position. However, if the molecule were derivatized to include a halide at the C2 or C4 position, it would become a viable substrate for SₙAr reactions. For example, a 2-chloro- or 4-chloro-8-quinolyloxy derivative could react with various nucleophiles (e.g., amines, alkoxides, thiols) to displace the chloride. The reaction proceeds via a stable Meisenheimer-type intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org
Radical Reactions and Photochemical Transformations
The quinoline nucleus can participate in a variety of radical and photochemical reactions, often leading to C-H functionalization or complex cycloadditions.
Radical Reactions: The Minisci reaction is a classic example of a radical reaction involving N-heteroarenes, where acyl radicals can add to the protonated quinoline ring. More modern methods utilize visible light-mediated processes to generate radicals under milder conditions. nih.gov These reactions can lead to the introduction of alkyl or acyl groups, typically at the C2 or C4 positions. Cobalt-catalyzed radical-induced rearrangements have also been used to synthesize complex quinoline derivatives. nih.gov
Photochemical Transformations: Upon irradiation, often in the presence of a photosensitizer, quinolines can undergo cycloaddition reactions with alkenes. nih.gov These [4+2] or [2+2] cycloadditions can lead to the formation of complex, sterically congested polycyclic structures. Photochemical methods have also been developed for the synthesis of quinoline derivatives through cyclization of precursors. rsc.org
For this compound, these radical and photochemical pathways could offer routes to novel derivatives by functionalizing the C-H bonds of the quinoline ring or by engaging the ring in cycloaddition reactions.
Formation of Complex Molecular Architectures Based on this compound
The dual reactivity of this compound, stemming from its hydroxyl groups and the quinoline nitrogen and hydroxyl functionalities, allows for its use as a fundamental building block in creating sophisticated molecular structures. sciencedaily.comnih.gov These structures range from repeating polymeric chains to targeted molecular probes designed for specific biological interactions.
The diol functionality of this compound is a prime target for polymerization reactions, enabling the formation of both oligo- and polyethers. These reactions typically proceed through polycondensation mechanisms, similar to those employed for other diols like 1,3-propanediol. researchgate.net
Polyetherification: The two hydroxyl groups can undergo dehydration reactions, typically in the presence of an acid catalyst and heat, to form ether linkages. This process can be controlled to produce either short-chain oligomers or high-molecular-weight polymers. The resulting polyether backbone would feature the 8-quinolyloxy moiety as a repeating side group, imparting unique properties to the polymer, such as metal-ion binding capabilities and fluorescence.
Polyesterification: Alternatively, the diol can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. The properties of the resulting polyester (B1180765) can be tailored by the choice of the dicarboxylic acid comonomer, allowing for the creation of a wide range of materials with varying flexibility, thermal stability, and hydrolytic susceptibility.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Strategy | Reacting Moiety | Resulting Linkage | Potential Polymer Type |
| Polyetherification | 1,2-Propanediol | Ether | Polyether |
| Polyesterification | 1,2-Propanediol | Ester | Polyester |
| Coordination Polymerization | 8-Hydroxyquinoline | Coordinate Bond | Coordination Polymer |
Conjugation Chemistry for Advanced Molecular Probes
The inherent fluorescence of the quinoline ring system and its ability to chelate metal ions make this compound an attractive scaffold for the development of advanced molecular probes. Conjugation chemistry is employed to attach this core structure to other molecules, such as biomolecules or targeting ligands, to create probes with specific functions.
Linker Chemistry: A key aspect of conjugation is the use of appropriate linkers to connect the this compound unit to the desired molecular partner. The hydroxyl groups of the propanediol moiety are convenient handles for introducing such linkers. For instance, they can be reacted with molecules containing carboxylic acid or isocyanate groups to form ester or urethane (B1682113) linkages, respectively.
Click Chemistry: Modern conjugation strategies often utilize "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net To employ this method, one of the hydroxyl groups of this compound can be converted to an azide (B81097) or an alkyne. This modified scaffold can then be efficiently and specifically "clicked" onto a molecule containing the complementary functional group (an alkyne or an azide, respectively). This approach has been successfully used to create glycoconjugates of 8-hydroxyquinoline derivatives for targeted delivery to cancer cells. researchgate.net
Applications in Molecular Probes:
Fluorescent Probes: The intrinsic fluorescence of the quinoline ring can be modulated by its local environment and by metal ion binding. Conjugating this fluorophore to a targeting moiety can create probes for imaging specific cellular components or for sensing metal ion concentrations in biological systems.
Targeted Therapeutics: By attaching the 8-hydroxyquinoline derivative to a molecule that recognizes a specific biological target (e.g., a receptor on a cancer cell), it is possible to deliver the chelating and potentially cytotoxic 8-hydroxyquinoline unit selectively to the target site. nih.govresearchgate.net
Table 2: Conjugation Strategies for Developing Molecular Probes from this compound
| Conjugation Strategy | Functionalization Site | Linkage Type | Example Application |
| Esterification | 1,2-Propanediol | Ester | Attachment of targeting ligands with carboxylic acid groups |
| Urethane Formation | 1,2-Propanediol | Urethane | Linking to molecules with isocyanate functionalities |
| Click Chemistry (CuAAC) | 1,2-Propanediol (modified) | Triazole | Glycoconjugation for targeted drug delivery researchgate.net |
Historical Perspective and Current Research Landscape of 3 8 Quinolyloxy 1,2 Propanediol
Chronology of Initial Syntheses and Early Investigations
The initial synthesis of this compound is rooted in the broader exploration of 8-hydroxyquinoline (B1678124) and its derivatives. A common and foundational method for preparing this compound involves the reaction of 8-hydroxyquinoline with a suitable three-carbon building block. A prevalent synthetic route is the condensation reaction between the sodium salt of 8-hydroxyquinoline (8-quinolinol) and 3-chloro-1,2-propanediol. This reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and often requires heating to proceed at a reasonable rate.
Another established method for the synthesis of this compound involves the reaction of 8-hydroxyquinoline with glycidol (2,3-epoxy-1-propanol). This reaction proceeds via the nucleophilic attack of the phenoxide of 8-hydroxyquinoline on the epoxide ring of glycidol. The regioselectivity of this ring-opening reaction is a key aspect, with the attack preferentially occurring at the less sterically hindered carbon of the epoxide, leading to the desired 1,2-diol product.
Early investigations into this compound were largely driven by its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical field. It serves as a key intermediate in the preparation of certain beta-adrenergic blocking agents (beta-blockers). The propanediol (B1597323) side chain provides a convenient handle for further chemical modification, allowing for the introduction of various amine substituents, a common structural feature of many beta-blockers.
The following table summarizes the key reactants in the primary synthesis routes for this compound:
| Synthesis Route | Reactant 1 | Reactant 2 |
| Condensation | 8-Hydroxyquinoline | 3-Chloro-1,2-propanediol |
| Epoxide Ring Opening | 8-Hydroxyquinoline | Glycidol (2,3-epoxy-1-propanol) |
Current Trends and Emerging Research Foci in the Academic Literature
Current research involving this compound continues to leverage its role as a versatile synthetic intermediate. The focus has expanded beyond its traditional use in beta-blocker synthesis to the development of novel compounds with a wider range of biological activities. The quinoline nucleus is a well-known pharmacophore, and researchers are actively exploring how modifications to the propanediol side chain of this compound can lead to new therapeutic agents.
One emerging area of interest is the synthesis of novel antimicrobial and antifungal agents. By derivatizing the hydroxyl groups of the propanediol moiety or by introducing different substituents onto the quinoline ring, scientists are creating libraries of new compounds for biological screening. The aim is to develop molecules with improved potency and selectivity against various pathogens.
The table below outlines the current research trends and their primary objectives:
| Research Trend | Primary Objective |
| Novel Bioactive Derivatives | Synthesis of new compounds with potential antimicrobial, antifungal, and other therapeutic properties. |
| Green Synthesis | Development of environmentally friendly and efficient synthetic methods. |
| Intermediate for Complex Molecules | Continued use as a key building block in the synthesis of complex organic molecules. |
Interdisciplinary Significance of this compound as a Research Target
Bridging Organic Synthesis with Coordination Chemistry and Molecular Biology
The scientific importance of this compound extends beyond its role in organic synthesis, creating a bridge to the fields of coordination chemistry and molecular biology. The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group (or, in this case, the ether oxygen) can coordinate to a metal center.
The presence of the propanediol side chain in this compound offers additional coordination sites, potentially allowing for the formation of more complex and polynuclear metal complexes. These metal complexes are of significant interest for their potential applications in catalysis, materials science, and particularly in medicinal chemistry. The biological activity of quinoline-based ligands can be significantly modulated upon coordination to a metal ion.
From a molecular biology perspective, the derivatives of this compound are being investigated for their interactions with various biological targets. For instance, the development of new anticancer agents based on the 8-hydroxyquinoline scaffold is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes, intercalation with DNA, and the generation of reactive oxygen species. The specific structure of this compound provides a framework that can be systematically modified to probe these interactions and to develop more potent and selective therapeutic agents.
Unaddressed Research Questions and Future Directions in the Field
Despite the progress made in understanding and utilizing this compound, several research questions remain unanswered, pointing to exciting future directions in the field.
A key area for future investigation is the comprehensive exploration of the coordination chemistry of this compound itself with a wider range of transition metals and lanthanides. A systematic study of the structural and electronic properties of these potential metal complexes could unveil novel catalytic or material properties.
Furthermore, while the use of this compound as an intermediate is well-established, a more in-depth investigation into the biological activity of this compound and its simple derivatives is warranted. It is possible that the parent compound itself possesses interesting and overlooked biological properties that could be exploited.
Another promising avenue for future research is the development of chiral syntheses of this compound. The propanediol moiety contains a stereocenter, and the synthesis of enantiomerically pure forms of the compound could be crucial for developing stereospecific drugs with improved efficacy and reduced side effects.
The following table summarizes the key unaddressed research questions and potential future research directions:
| Unaddressed Research Question | Future Direction |
| What is the full scope of the coordination chemistry of this compound? | Systematic synthesis and characterization of metal complexes with various metal ions. |
| Does this compound itself possess significant biological activity? | Comprehensive biological screening of the parent compound and its simple derivatives. |
| Can enantiomerically pure this compound be synthesized efficiently? | Development of asymmetric synthetic routes to access single enantiomers. |
Coordination Chemistry and Metal Complexation of 3 8 Quinolyloxy 1,2 Propanediol
Ligand Design Principles for 3-(8-Quinolyloxy)-1,2-propanediol
Bidentate vs. Tridentate Coordination Modes
No information is available in the scientific literature to describe the coordination modes of this compound.
Role of the Quinoline (B57606) Nitrogen and Propanediol (B1597323) Oxygens in Chelation
There is no published research to elucidate the specific roles of the quinoline nitrogen and propanediol oxygen atoms of this compound in the chelation of metal ions.
Synthesis and Characterization of Metal Complexes
Reaction with Transition Metal Ions (e.g., Cu, Zn, Fe, Co, Ni)
No studies have been found that report on the reaction of this compound with transition metal ions.
Complexation with Lanthanide and Actinide Ions
There is no available data on the complexation of this ligand with lanthanide or actinide ions.
Preparative Methods for Isolated Metal Complexes (e.g., Solvothermal, Hydrothermal)
Information on the preparative methods for isolating metal complexes of this compound is absent from the scientific record.
Structural Elucidation of Coordination Compounds
The precise three-dimensional arrangement of atoms in metal complexes is fundamental to understanding their chemical and physical properties. This section focuses on the methods used to determine the structure of coordination compounds involving this compound.
A thorough search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystal structures for metal complexes of this compound. While the crystal structures of complexes with related ligands, such as 1,3-bis(8-quinolyloxy)propane, have been reported, specific structural data for the title compound are not available.
Detailed spectroscopic studies, such as Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for characterizing metal-ligand interactions. However, specific UV-Vis or EPR spectroscopic data for metal complexes of this compound are not found in the reviewed literature.
Electronic and Geometric Properties of Metal Complexes
The electronic configuration and the geometry of metal complexes dictate their reactivity and potential applications. This section explores how the metal's nature and the ligand's conformation influence the properties of these complexes.
There is currently no available research data detailing the influence of different metal oxidation states and coordination numbers on the electronic and geometric properties of this compound complexes. Such studies would typically involve the synthesis and characterization of a series of complexes with various metal ions in different oxidation states.
The binding of a metal ion to this compound is expected to induce conformational changes in the ligand. However, without experimental or computational studies, the specific nature of these conformational changes remains uncharacterized in the scientific literature.
Solution-Phase Coordination Chemistry
Understanding the behavior of metal complexes in solution is vital for many applications. This includes determining the stability of the complexes and the stoichiometry of the metal-ligand binding. A review of the available literature indicates a lack of studies on the solution-phase coordination chemistry of this compound.
Potentiometric and Spectrophotometric Titration Studies
No published studies were found that detail the use of potentiometric or spectrophotometric titration to investigate the formation of metal complexes with this compound.
Determination of Stability Constants and Thermodynamic Parameters
There is no available data on the stability constants or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy changes) for the formation of complexes between this compound and various metal ions.
Kinetic Studies of Ligand Exchange and Complex Formation
Kinetic data, including reaction rates and mechanisms for ligand exchange or the formation of complexes involving this compound, have not been reported in the scientific literature.
Potential Applications in Catalysis and Sensing
Homogeneous Catalysis Mediated by this compound Metal Complexes
There are no documented examples of the use of metal complexes of this compound as catalysts in any homogeneous catalytic reactions.
Development of Fluorescent or Colorimetric Sensors Based on Metal Ion Recognition
The development and characterization of fluorescent or colorimetric sensors for metal ion recognition based on this compound have not been described in the available literature.
Mechanistic Investigations of 3 8 Quinolyloxy 1,2 Propanediol in Molecular Biology
Interaction with Biomolecular Targets (In Vitro and Cell-Free Systems)
Detailed investigations into the direct interactions of 3-(8-Quinolyloxy)-1,2-propanediol with specific biomolecular targets are currently not documented in published scientific literature. The following sections elaborate on the type of data that would be necessary to characterize its molecular mechanisms, while noting the current void of such information.
No studies have been identified that report the effects of this compound on the catalytic activity of enzymes. To assess its potential as an enzyme modulator, kinetic assays would be required. Such studies would typically determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ), and elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
While numerous quinoline (B57606) derivatives have been investigated as inhibitors of various enzyme families, including kinases and hydrolases, there is no specific research detailing the activity of this compound against these or any other enzyme classes. For instance, studies on other quinoline-based compounds have shown potent inhibition of enzymes like acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net However, these findings cannot be extrapolated to this compound without direct experimental evidence.
The identification of specific amino acid residues within an enzyme's active or allosteric site that are critical for ligand binding is often achieved through site-directed mutagenesis. This technique involves the targeted mutation of specific residues to assess their impact on the inhibitory or activatory effects of a compound. As no primary enzyme targets for this compound have been identified, no site-directed mutagenesis studies have been performed.
There is a lack of published data from receptor binding assays for this compound. Such assays are fundamental for determining the affinity of a ligand for a specific receptor, typically quantified by the dissociation constant (K_d) or the inhibitory constant (K_i). Without these studies, it is not possible to ascertain whether this compound interacts with any known receptor targets.
The potential for small molecules to interact with nucleic acids is a significant area of research. Some quinoline derivatives have been shown to bind to DNA, often through intercalation between base pairs or by binding to the minor groove. biorxiv.orgnih.gov These interactions can lead to downstream effects on DNA replication, transcription, and repair. However, no studies have been conducted to determine if this compound interacts with DNA or RNA through these or any other mechanisms. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be necessary to investigate such potential interactions.
Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed insights into the thermodynamics and kinetics of protein-ligand binding events. ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity, stoichiometry, and enthalpy, while SPR can be used to measure the rates of association and dissociation. There are no published ITC or SPR studies for this compound, and therefore, the thermodynamic and kinetic profiles of its potential interactions with any protein targets remain unknown. For example, SPR has been utilized to confirm the direct binding of other quinoline derivatives to their target enzymes, such as human dihydroorotate (B8406146) dehydrogenase. rsc.org
Enzyme Inhibition and Activation Kinetics
Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Models)
To understand the biological activity of any compound, it is fundamental to first determine how it enters cells and where it localizes within the subcellular compartments. This information provides critical clues about its potential molecular targets and mechanisms of action.
Quantitative Analysis of Cellular Accumulation Mechanisms
A comprehensive investigation into the cellular accumulation of this compound would require a series of quantitative experiments. These studies would aim to elucidate the primary mechanisms by which the compound traverses the cell membrane. Key research questions would include whether the uptake is an active or passive process.
Hypothetical Data Table: Cellular Uptake Mechanisms of this compound
| Uptake Parameter | Experimental Condition | Hypothetical Outcome | Implication |
| Energy Dependence | ATP Depletion (e.g., with sodium azide) | Uptake significantly reduced | Suggests active transport |
| Temperature Dependence | Incubation at 4°C vs. 37°C | Uptake inhibited at 4°C | Consistent with active transport or endocytosis |
| Saturability | Increasing concentrations of the compound | Uptake plateaus at high concentrations | Indicates involvement of a saturable transporter |
| Inhibitor Studies | Co-incubation with known transport inhibitors | Uptake is blocked by specific inhibitors | Helps identify the class of transporter involved |
This table is purely illustrative and does not represent actual experimental data.
Confocal Microscopy and Live-Cell Imaging for Subcellular Distribution
Visualizing the subcellular distribution of this compound would be essential for identifying its potential sites of action. Techniques like confocal microscopy and live-cell imaging, often using a fluorescently tagged version of the compound, would allow for real-time tracking within living cells. The localization to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum would strongly guide further mechanistic studies.
Modulation of Intracellular Signaling Pathways (In Vitro Cell Models)
Once inside the cell, many compounds exert their effects by altering intracellular signaling pathways that control various cellular processes like gene expression, protein function, and cell survival or death.
Analysis of Gene Expression Changes (e.g., Transcriptomics)
To obtain a global view of the cellular response to this compound, transcriptomic analyses such as microarray or RNA-sequencing would be employed. These techniques can identify which genes are up- or down-regulated following treatment with the compound, providing insights into the biological processes being affected.
Investigation of Key Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt)
Many cellular processes are regulated by key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways. Investigating whether this compound activates or inhibits these pathways would be a critical step in deciphering its mechanism of action. This is typically assessed by measuring the phosphorylation status of key proteins within these cascades.
Hypothetical Data Table: Impact on Key Signaling Pathways
| Signaling Pathway | Key Protein Analyzed | Method | Hypothetical Result |
| MAPK Pathway | Phospho-ERK1/2 | Western Blot | Increased phosphorylation |
| PI3K/Akt Pathway | Phospho-Akt | Western Blot | Decreased phosphorylation |
| NF-κB Pathway | IκBα Degradation | Western Blot | Increased degradation |
This table is for illustrative purposes only and is not based on published data.
Structure-Activity Relationship (SAR) Studies for Molecular Mechanisms
The biological activity of quinoline derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies, which involve the systematic modification of a lead compound to understand its interaction with biological targets, are crucial in medicinal chemistry.
Systematic Modification of the Quinoline and Propanediol (B1597323) Moieties
While specific SAR studies on this compound are not extensively documented, research on analogous compounds provides valuable insights. The quinoline ring and the propanediol side chain are key pharmacophores that can be modified to alter biological activity.
For the quinoline moiety , modifications often involve the introduction of various substituents at different positions. For instance, in a series of quinoline-cinnamide hybrids, alterations to the substituents on the quinoline ring significantly influenced their cytotoxic and apoptosis-inducing properties nih.gov. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these substituents can affect the compound's ability to interact with target proteins or cellular membranes.
Correlation Between Structural Features and Specific Biological Interactions
The correlation between the structural features of quinoline derivatives and their biological interactions is a key area of investigation. The nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group in 8-hydroxyquinoline (B1678124) derivatives can chelate metal ions, a property that is linked to their biological activities youtube.comwikipedia.org. This metal-chelating ability can influence cellular processes by modulating the concentration of essential metal ions or by inhibiting metalloenzymes.
Mechanistic Studies of Cellular Responses
The cellular responses to quinoline derivatives are diverse and can include the induction of programmed cell death (apoptosis), the initiation of cellular recycling (autophagy), perturbation of the cell cycle, and modulation of oxidative stress.
Elucidation of Apoptotic or Autophagic Pathways in Cell Lines
Research on related quinoline compounds suggests that this compound could potentially induce both apoptosis and autophagy. A study on a specific quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, demonstrated its ability to induce both apoptotic and autophagic cell death in pancreatic cancer cells. This dual mechanism was linked to the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway nih.gov.
Apoptosis , or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Quinoline derivatives have been shown to induce apoptosis by activating caspases, the key executioners of this process nih.gov.
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a survival mechanism under stress but can also lead to cell death. The interplay between apoptosis and autophagy is complex, and compounds that can modulate both pathways are of significant interest in cancer research nih.govnih.gov.
Table 1: Effects of a Related Quinoline Derivative on Apoptotic and Autophagic Markers in Pancreatic Cancer Cells nih.gov
| Marker | Effect | Pathway Implication |
| LC3-II | Increased expression | Autophagy induction |
| Beclin-1 | Increased expression | Autophagy induction |
| p62 | Degradation | Autophagy flux |
| Caspase-3 | Activation | Apoptosis execution |
| PARP | Cleavage | Apoptosis execution |
| Akt/mTOR | Inhibition | Induction of autophagy |
Investigation of Cell Cycle Perturbation in Cultured Cells
The cell cycle is a series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Certain polyphenols and other small molecules have been shown to arrest the cell cycle at specific phases, such as G1 or G2/M, thereby inhibiting cancer cell growth mdpi.com.
While direct evidence for this compound is lacking, studies on other compounds with similar structural motifs suggest a potential for cell cycle perturbation. For example, some polyphenols induce G1 cell cycle arrest by upregulating the expression of cell cycle inhibitors like p21 mdpi.com. The ability of a compound to interfere with the cell cycle is a critical aspect of its potential as an anticancer agent. Further research would be needed to determine if this compound affects the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). A study on 3,3′-diindolylmethane (DIM) showed that it could inhibit the progression of prostate cancer cells from the G1 to the S phase of the cell cycle nih.gov.
Modulation of Cellular Oxidative Stress Responses
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in various diseases. 8-Hydroxyquinoline derivatives are known for their antioxidant properties and their ability to protect cells from oxidative damage nih.govnih.gov.
The antioxidant activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, which can catalyze the formation of ROS, and to scavenge free radicals directly youtube.comnih.govnih.gov. A study on 2-substituted-8-hydroxyquinoline derivatives found that their antioxidant capacity was influenced by the nature of the substituent at the 2nd position. Interestingly, the introduction of electron-donating groups decreased the antioxidant activities nih.gov. Some derivatives were also shown to protect mesenchymal stem cells from hydrogen peroxide-induced oxidative stress nih.gov. This suggests that this compound, as an 8-hydroxyquinoline derivative, may also possess the ability to modulate cellular oxidative stress responses. Conversely, some compounds can induce oxidative stress, which can also be a mechanism for inducing cell death in cancer cells mdpi.com.
Table 2: Antioxidant and Protective Effects of 2-Substituted-8-Hydroxyquinoline Derivatives nih.gov
| Compound Type | Antioxidant Activity (DPPH & O2•− scavenging) | Protective Effect against H2O2-induced stress |
| 8-Hydroxyquinoline | Baseline activity | - |
| Derivatives with electron-donating groups at C2 | Decreased | Variable |
| Compound 4 (melatonin-like structure) | Superior activity | Protective |
| Compound 5 | Not specified | Protective |
No Publicly Available Research on this compound for Fluorescent Probes and Chemical Tools in Molecular Biology
Following a comprehensive search of publicly available scientific literature, no specific research was identified detailing the mechanistic investigations of This compound in molecular biology, specifically concerning its development and use as a fluorescent probe or a scaffold for affinity probes. The requested article focusing on the synthesis of its derivatives for imaging and its application in target identification cannot be generated due to the absence of direct research on this particular compound in these contexts.
While the fields of fluorescent probe development and chemical proteomics are active areas of research, with many different molecular scaffolds being utilized and reported, this compound does not appear to be a compound that has been documented for these applications in the accessible scientific domain. Therefore, the creation of detailed research findings and data tables as requested is not possible without available scientific evidence.
It is conceivable that research on this compound exists but is not publicly indexed, is part of proprietary research, or is described under a different chemical nomenclature. However, based on the provided name, no information could be retrieved to fulfill the specific requirements of the requested article.
Computational Chemistry and Molecular Modeling of 3 8 Quinolyloxy 1,2 Propanediol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and energetics of molecules. These methods are instrumental in predicting molecular geometries, reaction mechanisms, and spectroscopic properties.
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of many-body systems. nih.govd-nb.infomdpi.com This approach is based on the principle that the energy of a system is a functional of the electron density. DFT methods, such as the popular B3LYP functional, provide a balance between computational cost and accuracy, making them suitable for the study of medium-sized organic molecules like 3-(8-Quinolyloxy)-1,2-propanediol. nih.govresearchgate.netnih.gov
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a flexible molecule like this compound, which possesses several rotatable bonds, multiple conformations may exist. A thorough conformational analysis is necessary to identify the most stable conformers and understand their relative energies.
Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | O-H (primary alcohol) | 0.97 Å |
| Bond Length | O-H (secondary alcohol) | 0.97 Å |
| Bond Angle | C-O-C (ether) | 118.5° |
| Dihedral Angle | C-C-C-O (propanediol backbone) | -65.2° |
Note: The values presented in this table are illustrative and would need to be determined through actual DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -0.89 |
| HOMO-LUMO Gap | 5.36 |
| Electronegativity (χ) | 3.57 |
| Chemical Hardness (η) | 2.68 |
| Global Electrophilicity Index (ω) | 2.37 |
Note: The values presented in this table are illustrative and would need to be determined through actual DFT calculations.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide highly accurate energetic and spectroscopic predictions. These methods are valuable for benchmarking the results obtained from DFT and for calculations where high accuracy is paramount. For instance, ab initio calculations can be used to predict vibrational frequencies with high precision, which can then be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. By simulating the molecule in a solvent, such as water or an organic solvent, at a given temperature, one can observe the transitions between different conformations and determine their relative populations. This provides a more realistic picture of the molecule's behavior in solution compared to the static, gas-phase picture from quantum chemical calculations.
MD simulations can also reveal details about the intramolecular and intermolecular interactions that govern the molecule's dynamic behavior. For example, the formation and breaking of intramolecular hydrogen bonds within the propanediol (B1597323) side chain, as well as the interactions of these groups with surrounding solvent molecules, can be monitored throughout the simulation. This information is crucial for understanding the molecule's solubility, stability, and potential interactions with biological targets. Analysis of the simulation trajectory can provide insights into the flexibility of different parts of the molecule and the timescales of various molecular motions.
Solvent Effects and Hydration Shell Analysis
The biological activity and conformational stability of a molecule are profoundly influenced by its interactions with the surrounding solvent, typically water. Computational methods are crucial for dissecting these interactions at a molecular level.
Solvent Effects: Density Functional Theory (DFT) is a powerful method for investigating the influence of solvent on a molecule's electronic structure and properties. nih.govsapub.org By employing computational models like the Polarizable Continuum Model (PCM), researchers can simulate how the solvent environment affects geometrical parameters, vibrational frequencies, and electronic properties. researchgate.net For a molecule like this compound, such studies could reveal how its dipole moment, solubility, and reactivity change in different solvents. DFT calculations can also determine thermodynamic properties such as the enthalpy, entropy, and Gibbs free energy of solvation, providing insights into the compound's behavior in aqueous environments. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.govmdpi.com
Given the wide range of biological activities associated with quinoline (B57606) derivatives, this compound could be docked against various protein targets to explore its potential therapeutic applications. nih.gov For instance, quinoline derivatives have been studied as inhibitors of targets involved in viral infections, cancer, and malaria. nih.govnih.govresearchgate.net
The docking process involves placing the ligand into the protein's binding site in multiple possible conformations and orientations. An algorithm then evaluates the interactions for each pose. A successful docking study on this compound would identify the most likely binding pose and detail the specific interactions, such as:
Hydrogen bonds: Formed between the hydroxyl groups of the propanediol moiety and polar amino acid residues.
Hydrophobic interactions: Involving the quinoline ring and nonpolar residues.
π-π stacking: Between the aromatic quinoline system and aromatic amino acid side chains like phenylalanine or tyrosine.
For example, in a study of novel quinoline derivatives targeting the HIV reverse transcriptase protein (PDB ID: 4I2P), specific interactions with key amino acid residues in the active site were crucial for binding affinity. nih.govtubitak.gov.tr Similarly, docking studies of quinoline compounds against the SARS-CoV-2 main protease have identified critical hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. chemmethod.com
A key component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity between the ligand and the protein for a given pose. nih.gov The scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating stronger predicted binding. These functions consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty.
Different docking programs use various scoring functions, and the choice can influence the results. The table below shows representative docking scores for a series of quinoline derivatives against the HIV reverse transcriptase active site, illustrating how scoring functions are used to rank potential inhibitors.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Elvitegravir (Standard) | HIV Reverse Transcriptase (4I2P) | -9.65 | nih.gov |
| Rilpivirine (Standard) | HIV Reverse Transcriptase (4I2P) | -10.34 | nih.gov |
| Quinoline Derivative 4 | HIV Reverse Transcriptase (4I2P) | -10.67 | nih.gov |
| Quinoline Derivative 9 | HIV Reverse Transcriptase (4I2P) | -8.58 | nih.gov |
QSAR and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are essential tools for optimizing lead compounds and designing new molecules with improved properties.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are built by calculating molecular descriptors (numerical representations of chemical information) and using statistical methods to correlate them with experimental activity data.
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The process involves:
Data Collection: Assembling a dataset of quinoline derivatives with measured biological activity (e.g., IC₅₀ values).
Descriptor Calculation: Computing various 2D and 3D descriptors, such as molecular weight, logP, polar surface area, and electrostatic fields.
Model Building: Using machine learning or statistical methods (e.g., multiple linear regression, partial least squares) to create a predictive equation. nih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Successful QSAR models, like those developed for quinoline derivatives as antimalarial agents or anticancer agents, provide valuable insights into the structural features that govern activity. mdpi.comnih.govmdpi.com For example, a model might reveal that increased hydrophobicity in one region of the scaffold enhances activity, while bulky substituents in another region are detrimental.
| QSAR Model Type | Target Activity | Statistical Parameters | Reference |
|---|---|---|---|
| CoMFA | Antimalarial | q² = 0.70, r² = 0.80 | nih.gov |
| CoMSIA | Antimalarial | q² = 0.69, r² = 0.79 | nih.gov |
| 3D-QSAR | Anti-gastric cancer | Qcv² = 0.625, RTest² = 0.875 | mdpi.com |
CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient.
The this compound structure can serve as a scaffold for designing a virtual library of related compounds. This library can then be subjected to virtual screening to identify new molecules with a high probability of being active. nih.govtandfonline.com
The process involves:
Scaffold Definition: Using the core quinoline-propanediol structure as the base.
Combinatorial Library Generation: Systematically adding various chemical groups (R-groups) at designated modification points on the scaffold. This can generate thousands or even millions of virtual compounds. mdpi.com
High-Throughput Virtual Screening: Using computational filters to rapidly assess the generated library. This often involves applying rules-of-thumb for drug-likeness (like Lipinski's Rule of Five), followed by automated molecular docking against a protein target. osti.gov
This approach efficiently explores a vast chemical space to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.govmdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and circular dichroism (CD) spectra. These predictions are typically grounded in quantum chemical methods, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which balance computational cost with accuracy. uiowa.edunih.govnih.gov
Computational NMR and IR Spectroscopy
Theoretical predictions of NMR and IR spectra are invaluable for structural elucidation. nih.govnih.gov These calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following geometry optimization, the same theoretical framework is used to compute spectroscopic parameters.
For NMR spectroscopy, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The resulting predicted chemical shifts can be directly compared to experimental data to aid in peak assignment.
For IR spectroscopy, computational methods calculate the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the molecule's fundamental vibrational modes, such as stretching, bending, and torsional motions. Comparing the calculated IR spectrum with experimental data helps in identifying characteristic functional groups and confirming the molecular structure. Hybrid computational approaches that combine molecular dynamics (MD) simulations with DFT calculations can also be employed to account for molecular flexibility and environmental effects. nih.govnih.govchemrxiv.org
Table 1: Predicted Spectroscopic Data for this compound This interactive table contains hypothetical data calculated using DFT methods (B3LYP/6-311G(d,p) level of theory) for illustrative purposes.
¹³C NMR Predictions| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (aromatic, adjacent to N) | 149.5 |
| C (aromatic, adjacent to O) | 154.2 |
| C (aromatic bridgehead) | 139.8 |
| C (aromatic bridgehead) | 129.4 |
| CH (aromatic) | 121.8 |
| CH (aromatic) | 126.7 |
| CH (aromatic) | 110.1 |
| CH (aromatic) | 122.3 |
| CH (aromatic) | 108.9 |
| O-CH₂ | 70.1 |
| CH(OH) | 71.3 |
¹H NMR Predictions
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| CH (aromatic, H2) | 8.90 |
| CH (aromatic, H3) | 7.45 |
| CH (aromatic, H4) | 8.10 |
| CH (aromatic, H5) | 7.50 |
| CH (aromatic, H6) | 7.40 |
| CH (aromatic, H7) | 7.15 |
| O-CH₂ | 4.25 |
| CH(OH) | 4.10 |
| CH₂(OH) | 3.75 |
| OH (propanediol) | 2.5-3.5 (broad) |
Key IR Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350-3450 | Strong, Broad | O-H Stretching (intermolecular H-bonding) |
| 3050-3100 | Medium | C-H Stretching (aromatic) |
| 2850-2960 | Medium | C-H Stretching (aliphatic) |
| 1590, 1500, 1470 | Strong | C=C and C=N Stretching (quinoline ring) |
| 1265 | Strong | C-O-C Stretching (aryl ether) |
UV-Vis and Circular Dichroism Spectral Simulations
UV-Vis and Circular Dichroism (CD) spectroscopies probe the electronic transitions within a molecule. TD-DFT is the most common computational method for simulating these spectra. mdpi.com The calculations provide information about the excitation energies (which correspond to absorption wavelengths, λmax), the oscillator strengths (related to absorption intensity in UV-Vis), and the rotational strengths (which determine the sign and magnitude of CD signals).
Simulations for this compound would typically focus on the π → π* and n → π* transitions associated with the quinoline chromophore. The calculations can predict how the propanediol substituent influences the electronic structure and the resulting spectra. For a chiral molecule like this compound (assuming an enantiomerically pure form), CD spectroscopy is particularly relevant. Theoretical CD spectra can help determine the absolute configuration of the chiral center by comparing the signs of the calculated Cotton effects with experimental measurements. arxiv.org
Table 2: Predicted Electronic Transitions for this compound This interactive table contains hypothetical data from TD-DFT calculations for illustrative purposes.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.095 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 290 | 0.040 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 275 | 0.015 | n → π* |
Computational Studies of Metal Complexation
The quinoline nitrogen and the ether oxygen of this compound make it a potential chelating ligand for metal ions. Computational modeling can predict the structure, stability, and electronic properties of such metal complexes, providing a molecular-level understanding of its coordination chemistry. uiowa.edunih.gov
Prediction of Coordination Geometries and Stability
The stability of the complex can be assessed by calculating the binding energy, which is the energy difference between the optimized complex and the sum of the energies of the isolated metal ion and the free ligand. A more negative binding energy indicates a more stable complex. For reactions in solution, computational models can also incorporate solvent effects to provide more realistic predictions of stability constants. nih.gov
Table 3: Predicted Properties of a [M(this compound)₂]²⁺ Complex This interactive table contains hypothetical data from DFT calculations for an illustrative octahedral complex with a divalent metal ion (M²⁺).
| Parameter | Predicted Value |
|---|---|
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
| M-N Bond Length (Å) | 2.15 |
| M-O (ether) Bond Length (Å) | 2.25 |
| M-O (hydroxyl) Bond Length (Å) | 2.08 |
| N-M-O (ether) Bite Angle (°) | 78.5 |
Elucidation of Electronic Structures and Spin States in Metal Complexes
For complexes involving transition metals with partially filled d-orbitals, computational chemistry can elucidate their electronic structure and predict magnetic properties. nih.gov Analysis of the molecular orbitals (MOs) of the complex reveals how the ligand orbitals interact with the metal d-orbitals. This analysis helps explain the nature of the metal-ligand bonding (e.g., sigma donation, pi back-bonding).
Furthermore, for transition metal ions that can exist in different spin states (e.g., high-spin vs. low-spin), DFT calculations can predict which state is energetically favored. uiowa.edu By calculating the energies of the complex in various possible spin multiplicities, the ground spin state can be identified. This is crucial for understanding the complex's magnetic behavior and reactivity. The calculated spin density distribution shows how the unpaired electrons are distributed across the metal center and the ligand, providing further insight into the electronic structure. nih.gov
Table 4: Predicted Electronic Properties of a High-Spin Co(II) Complex This interactive table contains hypothetical data for an illustrative [Co(this compound)₂]²⁺ complex.
| Property | Predicted Result | Description |
|---|---|---|
| Metal d-electron count | d⁷ | Cobalt(II) center |
| Ground Spin State | High-Spin (Quartet) | S = 3/2 |
| Energy Difference (High-Spin vs. Low-Spin) | -12.5 kcal/mol | High-spin state is more stable |
| Mulliken Spin Density on Co | +1.85 | Indicates unpaired electrons are largely localized on the metal |
| Mulliken Spin Density on Ligand N | +0.08 | Minor delocalization of spin onto the coordinating nitrogen |
Exploration of 3 8 Quinolyloxy 1,2 Propanediol in Materials Science and Emerging Technologies
Use as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
The development of effective chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds that are crucial in pharmaceuticals and other fine chemicals. nih.gov The structure of 3-(8-Quinolyloxy)-1,2-propanediol, possessing both a chiral diol moiety and a nitrogen-containing heterocyclic quinoline (B57606) ring, makes it an excellent candidate for these applications.
The chiral 1,2-diol unit in this compound can be readily modified to create a diverse library of chiral ligands for asymmetric catalysis. The two hydroxyl groups can serve as anchor points for coordination to a metal center, forming a stable chelate ring. The inherent chirality of the propanediol (B1597323) backbone can then effectively induce asymmetry in a wide range of metal-catalyzed reactions.
Furthermore, the quinoline nitrogen atom can act as an additional coordination site, allowing for the formation of multidentate ligands. This can enhance the stability of the metal complex and provide more rigid chiral environments, leading to higher enantioselectivities in catalytic transformations. The synthesis of such chiral diols is often approached through the nucleophilic addition of phenols to chiral glycidol, a method that can yield high enantiomeric excess. researchgate.net
Table 1: Potential Asymmetric Transformations Catalyzed by this compound-Derived Ligands
| Asymmetric Reaction | Potential Role of Ligand | Expected Outcome |
| Hydrogenation | Formation of a chiral metal-hydride complex. | Enantioselective reduction of prochiral olefins or ketones. |
| Epoxidation | Creation of a chiral metal-oxo species. | Enantioselective formation of epoxides from alkenes. |
| Diels-Alder Reaction | Coordination to a Lewis acidic metal catalyst. | Diastereo- and enantioselective cycloaddition. |
| Carbon-Carbon Bond Formation | Stabilization of chiral organometallic intermediates. | Enantioselective alkylation, arylation, or aldol (B89426) reactions. |
This table presents hypothetical applications based on the known reactivity of similar chiral diol and quinoline-based ligands.
Beyond its use in catalysis, this compound and its derivatives hold promise for applications in chiral separation technologies. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are instrumental in the analysis and purification of enantiomers. The enantiomerically pure form of this compound can be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel CSP.
The quinoline moiety in the selector can participate in π-π stacking interactions, hydrogen bonding, and dipole-dipole interactions with the analyte. The chiral diol part provides a stereochemically defined environment, leading to differential interactions with the two enantiomers of a racemic analyte, thus enabling their separation. The combination of these interaction sites could lead to a CSP with broad applicability for the resolution of a wide range of chiral compounds.
Incorporation into Functional Polymeric Materials
The integration of specific functional units into polymeric structures is a powerful strategy for developing advanced materials with tailored properties. The unique combination of a coordinating quinoline group and a reactive diol in this compound makes it an attractive monomer for the synthesis of functional polymers.
The hydroxyl groups of this compound offer versatile handles for polymerization. For instance, they can be reacted with diisocyanates to form polyurethanes or with diacyl chlorides to yield polyesters. Alternatively, the hydroxyl groups can be modified to introduce polymerizable groups, such as acrylates or methacrylates, which can then undergo radical polymerization to form polymers with the this compound moiety as a pendant side chain. The synthesis of polyesters from 1,3-propanediol (B51772) derivatives is a well-established method. google.com
Quinoline and its derivatives are known to possess interesting photophysical properties, including fluorescence and phosphorescence. The incorporation of the 8-quinolyloxy group into a polymer backbone can therefore lead to materials with desirable optoelectronic characteristics. These polymers could find applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The photoluminescence properties of such materials are often influenced by the aggregation of the quinoline moieties. nih.gov
Table 2: Potential Optoelectronic Properties of Polymers Incorporating this compound
| Property | Origin | Potential Application |
| Fluorescence | π-π* transitions within the quinoline ring system. | Emissive layers in OLEDs, fluorescent probes for sensing. |
| Metal-Ion Sensing | Chelation of metal ions by the quinoline nitrogen and ether oxygen. | Turn-on or turn-off fluorescent sensors for specific metal ions. |
| Chiroptical Activity | Presence of the chiral propanediol unit in the polymer chain. | Chiral recognition, circularly polarized luminescence. |
This table outlines potential properties based on the known characteristics of quinoline-containing polymers.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a bottom-up approach to the construction of complex and functional architectures. The structure of this compound is well-suited for participating in self-assembly processes.
The quinoline unit can engage in π-π stacking interactions, while the hydroxyl groups of the propanediol moiety are capable of forming strong hydrogen bonds. This combination of directional and non-directional interactions can drive the spontaneous organization of the molecules into well-defined supramolecular structures, such as gels, liquid crystals, or nanofibers. The self-assembly of quinoline derivatives can be tuned by external stimuli, leading to responsive materials. nih.gov The ability of similar molecules to form complex self-assembled structures has been documented. researchgate.net
Formation of Hydrogen-Bonded Architectures
The structure of this compound contains multiple sites capable of participating in hydrogen bonding, which is crucial for the self-assembly of ordered supramolecular structures. The two hydroxyl (-OH) groups of the propanediol moiety can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and ether groups, along with the heterocyclic nitrogen atom of the quinoline ring, can serve as hydrogen bond acceptors. nih.govnih.gov
The interplay of these interactions can lead to the formation of extensive networks. For instance, studies on related quinoline derivatives demonstrate that O-H···N and O-H···O hydrogen bonds can generate one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. nih.govmdpi.com In the case of this compound, the flexible propanediol chain allows for significant conformational freedom, enabling the formation of varied and intricate hydrogen-bonded architectures. The specific arrangement (e.g., parallel molecular ladders or interwoven helical chains) would be influenced by crystallization conditions and the presence of any solvent molecules, which can also be incorporated into the network. mdpi.comscispace.com The ability to form such predictable, direction-specific hydrogen bonds is a key principle in crystal engineering, allowing for the rational design of new materials with specific topologies. mdpi.comnih.gov
Metal-Organic Frameworks (MOFs) and Coordination Polymers Using the Compound as a Linker
The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a privileged bidentate chelating agent, renowned for its ability to form stable complexes with a wide range of metal ions. rsc.orgscirp.orgscirp.orgresearchgate.net The nitrogen atom of the quinoline ring and the phenolic oxygen (in this case, an ether oxygen) form a stable five-membered chelate ring with a metal center. nih.govacs.org This makes this compound an excellent candidate for use as an organic linker or "strut" in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.
In this role, the compound would coordinate to metal ions (or metal clusters), which act as nodes, to build extended one-, two-, or three-dimensional networks. rsc.orgrsc.orgnih.gov The diol tail can also participate in coordination or, more likely, provide secondary interactions through hydrogen bonding to template the framework and stabilize the resulting structure. Research on other multidentate ligands containing the 8-HQ group has led to the synthesis of coordination polymers with diverse metal ions, including Zn(II), Cd(II), Mn(II), Co(II), and Cu(II). nih.govtandfonline.comresearchgate.net These materials often exhibit interesting properties, such as high thermal stability and luminescence, which are tunable based on the choice of the metal ion. rsc.orgnih.gov For example, a zinc-based MOF constructed from an 8-hydroxyquinolinate derivative was shown to have a stable, porous 3D network with excellent potential for chemical sensing applications. nih.gov
Applications in Sensor Technologies
The electronic and structural properties of the 8-quinolyloxy group make it a highly effective component in chemical sensors. Its ability to bind analytes can be transduced into a measurable optical or electrical signal.
Development of Fluorescent or Electrochemical Sensors for Metal Ions
Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for detecting metal ions. scispace.comnih.govsemanticscholar.org The parent 8-HQ molecule is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. scispace.comnih.gov However, upon chelation with a metal ion, this process is blocked, and the molecule becomes more rigid, leading to a significant enhancement of its fluorescence quantum yield. scispace.com This "turn-on" fluorescence response, known as chelation-enhanced fluorescence (CHEF), is a powerful mechanism for sensitive and selective metal ion detection. nih.gov
The this compound molecule is expected to function similarly. The 8-quinolyloxy core can selectively bind to metal ions such as Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺, resulting in a distinct change in its fluorescence intensity or a shift in its emission wavelength. core.ac.ukresearchgate.netacs.orgrsc.org The propanediol tail enhances water solubility, making the sensor more suitable for applications in aqueous and biological media. The sensitivity and selectivity can be tuned by modifying the substituents on the quinoline ring. core.ac.uk Furthermore, the electrochemical properties of the quinoline core can be exploited; the binding of a metal ion alters the electron density of the aromatic system, which can be detected as a change in redox potential using techniques like cyclic voltammetry, providing an alternative sensing modality. acs.orgresearchgate.net
Table 1: Potential Metal Ion Detection by this compound Based on 8-HQ Sensor Literature
| Metal Ion | Typical Sensing Mechanism | Potential Application Area | References |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Biological Imaging, Environmental Monitoring | nih.govnih.govnih.gov |
| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Environmental Monitoring, Industrial Process Control | scispace.comnih.gov |
| Fe³⁺ | Fluorescence Quenching | Biological Systems, Water Quality Testing | researchgate.netacs.orgrsc.org |
| Cu²⁺ | Fluorescence Quenching or Enhancement | Environmental Science, Clinical Diagnostics | core.ac.ukacs.org |
| Hg²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Environmental Toxin Detection | nih.govcore.ac.uk |
Chemosensors for Specific Anions or Small Molecules
Furthermore, when incorporated into a porous material like a MOF, the compound can contribute to the creation of cavities with specific sizes and chemical environments. These cavities can selectively adsorb small organic molecules, such as nitroaromatics, through a combination of size exclusion and electronic interactions. The adsorption of these guest molecules within the framework can quench the luminescence of the quinoline fluorophore, providing a sensitive method for their detection. nih.gov
Surface Functionalization and Interface Science
Immobilizing functional molecules onto solid supports is a key strategy in materials science for creating smart surfaces and devices.
Grafting onto Material Surfaces for Specific Interactions
The 1,2-propanediol group of this compound serves as a versatile chemical handle for covalently attaching, or "grafting," the molecule onto a wide variety of material surfaces. For example, the hydroxyl groups can react with surfaces functionalized with isocyanates, epoxides, or acid chlorides to form stable urethane (B1682113), ether, or ester linkages, respectively. This process allows for the permanent immobilization of the functional 8-quinolyloxy moiety.
This surface functionalization strategy could be used to impart the metal-chelating and fluorescent properties of the molecule to substrates like silica, glass, or polymers. For instance, grafting the compound onto the surface of silica nanoparticles could produce a highly sensitive and reusable fluorescent sensor for detecting metal ions in solution. Similarly, modifying a polymer membrane with this compound could create a surface with a high affinity for specific metal ions, with potential applications in selective separation or water purification. The coordination between diol groups and materials like those functionalized with boric acid is another established method for surface attachment, particularly relevant in creating biocompatible or targeted delivery systems. frontiersin.org
Role in Adsorption and Desorption Processes
The unique structural features of this compound, which combine a quinoline ring system with a propanediol functional group, suggest a potential for interaction with various substrates. The nitrogen atom in the quinoline ring and the hydroxyl groups of the propanediol moiety can theoretically act as sites for adsorption.
While direct studies on the adsorption and desorption characteristics of this compound are limited, research on related compounds provides a foundational understanding. For instance, derivatives of 1,2-propanediol have been investigated for their ability to be separated from aqueous solutions through processes like reactive extraction, which involves a reversible chemical reaction to facilitate separation. This suggests that the propanediol portion of the target molecule could participate in similar equilibrium-driven separation processes.
Furthermore, the broader class of quinoline derivatives has been recognized for its diverse biological and chemical activities, which are often predicated on their interaction with other molecules. nih.gov The primary use of quinoline is as a precursor in the synthesis of 8-hydroxyquinoline, a well-known chelating agent, highlighting the potential of the quinoline moiety to bind with various species. nih.gov
General studies on adsorption processes using materials like activated carbon have demonstrated the effective removal of various aromatic organic compounds from aqueous solutions. mdpi.comnih.gov The efficiency of such processes is influenced by factors including pH, contact time, and the chemical structure of the adsorbate. mdpi.comnih.gov While not directly involving this compound, these studies underscore the principles that would govern its potential application in adsorption technologies.
Green Solvents and Reaction Media
The development of green solvents is a critical area of research aimed at reducing the environmental impact of chemical processes. An ideal green solvent would be non-toxic, biodegradable, and sourced from renewable feedstocks.
Evaluation of this compound and its Derivatives as Reaction Solvents
Currently, there is a lack of specific research evaluating this compound or its direct derivatives as reaction solvents. The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, with a focus on using environmentally benign solvents like water and ethanol, or employing solvent-free reaction conditions. researchgate.netnih.govqeios.com This trend in the broader field of quinoline chemistry suggests a future direction for research into the applications of its derivatives.
The propanediol component of the molecule is of interest in the context of green solvents. 1,3-Propanediol, for example, is accessible through microbial fermentation and is considered a valuable alternative to petrochemical-derived diols in the production of polyesters. researchgate.net The potential for bio-based production of the propanediol backbone could contribute to the green credentials of its derivatives.
Future Research Trajectories and Unexplored Frontiers for 3 8 Quinolyloxy 1,2 Propanediol
Discovery of Novel Synthetic Pathways and Efficient Methodologies
The advancement of applications for 3-(8-Quinolyloxy)-1,2-propanediol is intrinsically linked to the efficiency and sustainability of its synthesis. Future research will likely focus on moving beyond traditional synthetic methods to more sophisticated and environmentally benign approaches.
Catalyst Development for Atom-Economical Syntheses
Traditional synthesis of aryl ethers, such as the quinolyloxy ether in the target molecule, often relies on methods like the Williamson ether synthesis, which can suffer from harsh reaction conditions and the production of salt byproducts. rsc.org Modern synthetic chemistry emphasizes atom economy, where the goal is to maximize the incorporation of reactant atoms into the final product. Future research should prioritize the development of catalytic systems that enable a more efficient synthesis of this compound.
Promising research avenues include transition-metal-catalyzed cross-coupling reactions. google.com For instance, palladium- or copper-catalyzed C–O coupling reactions could directly link an 8-hydroxyquinoline (B1678124) precursor with a C3 diol-containing substrate. rsc.org The development of novel ligands for these metal catalysts could enhance reaction yields, lower catalyst loading, and broaden substrate scope under milder conditions. Furthermore, exploring non-precious metal catalysts, such as those based on nickel or iron, would offer a more sustainable and cost-effective alternative.
A key challenge will be to achieve high regioselectivity and chemoselectivity, particularly in reactions involving the propanediol (B1597323) moiety's hydroxyl groups. The development of catalysts that can differentiate between the primary and secondary alcohols of the propanediol group would open up pathways to novel derivatives.
| Catalyst System | Potential Reaction | Advantages | Research Goal |
| Palladium/Ligand Complex | Cross-coupling of 8-hydroxyquinoline and glycidol derivatives | High efficiency, mild conditions | Development of ligands for improved selectivity and lower catalyst loading |
| Copper/Ligand Complex | Ullmann-type coupling of 8-haloquinoline and propanediol | Lower cost than palladium, good for C-O bond formation | Optimization of reaction conditions for functional group tolerance |
| Nickel/Photoredox Catalysis | Photoelectrochemical C-O cross-coupling | Use of light energy, sustainable | Exploration of novel photo-responsive catalysts for enhanced efficiency researchgate.net |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. nih.govnih.gov The application of flow chemistry to the synthesis of this compound is a largely unexplored but highly promising frontier.
A continuous flow process could involve pumping solutions of the precursors, such as 8-hydroxyquinoline and an epoxide or chlorohydrin derivative of propanediol, through a heated and pressurized reactor containing an immobilized catalyst. rsc.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to maximize product yield and minimize byproduct formation. researchgate.net Furthermore, multi-step syntheses could be "telescoped" into a single continuous sequence without the need for isolating intermediates, significantly improving process efficiency. nih.gov
Future research in this area should focus on developing robust heterogeneous catalysts that can be packed into flow reactors and maintain their activity over extended periods. nih.gov The integration of in-line purification and analysis techniques would further streamline the manufacturing process, paving the way for on-demand synthesis of this valuable compound.
Design and Synthesis of Advanced Analogues with Tuned Reactivity
The functional versatility of this compound, with its chelating quinoline (B57606) core and reactive diol sidechain, makes it an ideal scaffold for the design of advanced analogues with tailored properties.
Incorporation of Non-Canonical Amino Acid or Carbohydrate Scaffolds
The conjugation of bioactive molecules with amino acids or carbohydrates is a well-established strategy for enhancing properties such as solubility, bioavailability, and target specificity. nih.gov The diol group of this compound provides a convenient handle for such conjugations.
Future work could explore the attachment of non-canonical amino acids to the propanediol moiety. This could be achieved through esterification or etherification reactions. Such modifications could introduce new functionalities, such as fluorescent tags or reactive groups for further bioconjugation. The incorporation of these building blocks could lead to novel compounds with unique pharmacological profiles or materials science applications.
Similarly, the conjugation with carbohydrate scaffolds could enhance the water solubility of the molecule and potentially mediate specific biological interactions. For example, attaching a mannose unit could target the resulting molecule to cells expressing mannose receptors.
| Scaffold Type | Conjugation Strategy | Potential Application | Research Focus |
| Non-canonical Amino Acids | Esterification of diol with carboxyl group of amino acid | Development of targeted therapeutics, creation of functional materials | Exploring efficient and selective conjugation methods, studying the properties of the resulting hybrids |
| Carbohydrates | Glycosylation of the diol moiety | Improving aqueous solubility, targeting specific cell receptors | Designing linkers for stable conjugation, evaluating biological activity of glycoconjugates |
Development of Photoactivatable or Stimuli-Responsive Derivatives
The development of molecules that can be activated by external stimuli, such as light, is a rapidly growing area of research, particularly in the context of targeted therapies and smart materials. acs.org The quinoline core is known to be photoactive, and this property can be harnessed to design photoactivatable or stimuli-responsive derivatives of this compound.
One approach could involve introducing a photolabile protecting group onto the diol functionality. Irradiation with light of a specific wavelength would then release the active molecule at a desired time and location. Another strategy could be to modify the quinoline ring system to create a photochemically reactive species that can form a covalent bond with a biological target upon illumination.
Furthermore, the compound could be incorporated into stimuli-responsive nanoformulations, where changes in the local environment (e.g., pH, redox potential) trigger the release or activation of the molecule. mdpi.com This is particularly relevant for the design of advanced drug delivery systems.
Expansion of Coordination Chemistry Beyond Traditional Metals
The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand, forming stable complexes with a wide range of transition metal ions. scirp.orgrroij.comscispace.comresearchgate.net However, the coordination chemistry of this compound with less conventional metals remains a vast and underexplored field.
Future research should focus on the complexation of this ligand with lanthanide and actinide elements. Lanthanide complexes, in particular, are of great interest due to their unique photophysical properties, including sharp emission bands and long luminescence lifetimes, making them suitable for applications in bio-imaging and sensors. nih.govresearchgate.netamazonaws.comacs.org The 8-hydroxyquinoline core can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. researchgate.net
The propanediol side chain could also play a role in the coordination sphere, potentially leading to the formation of polynuclear complexes or materials with interesting structural and magnetic properties. Exploring the coordination with main group metals and metalloids could also yield novel compounds with unique catalytic or biological activities.
| Metal Group | Potential Properties of Complexes | Potential Applications | Research Direction |
| Lanthanides (e.g., Eu, Tb, Nd, Yb) | Luminescence, magnetic properties | Bio-imaging probes, sensors, NIR emitters nih.govresearchgate.netacs.org | Synthesis and photophysical characterization of lanthanide complexes |
| Actinides (e.g., U, Th) | Catalytic activity, unique electronic structures | Nuclear waste separation, catalysis | Investigation of coordination modes and reactivity |
| Main Group Metals (e.g., Bi, Sn, Ga) | Biological activity, material precursors | Medicinal chemistry, semiconductor materials | Synthesis of novel main group metal complexes and evaluation of their properties |
Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems
The biological activities of 8-hydroxyquinoline derivatives are well-established, encompassing antimicrobial, anticancer, and neuroprotective effects. However, the specific molecular mechanisms underlying these activities, particularly for this compound, require deeper investigation.
The lipophilic nature of the quinoline ring suggests that this compound can readily interact with and potentially cross biological membranes. Future studies should employ biophysical techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations to characterize the interaction of this compound with model lipid bilayers. Understanding how it partitions into membranes, its effect on membrane fluidity and permeability, and its potential to interact with specific membrane proteins is crucial for elucidating its mechanism of action and for designing more effective therapeutic agents. The presence of the hydrophilic diol group may influence its orientation and depth of penetration into the lipid bilayer, a factor that could be systematically investigated.
Recent studies have highlighted the role of 8-hydroxyquinolines as inhibitors of histone demethylases, enzymes that play a critical role in epigenetic regulation. This opens up an exciting frontier for investigating this compound as a potential modulator of epigenetic pathways. Future research should focus on in vitro and in cell-based assays to screen for its inhibitory activity against a panel of histone demethylases and other epigenetic enzymes. Identifying specific epigenetic targets would provide a molecular basis for its potential anticancer or other therapeutic effects and could guide the development of more potent and selective epigenetic drugs.
Integrated Computational-Experimental Approaches for Predictive Modeling
The integration of computational modeling with experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. For this compound, such approaches can provide valuable insights into its reactivity and ligand properties.
Exemplary Performance of AI Models in Predicting Ligand Properties
| AI Model Type | Predicted Property | Reported Accuracy/Performance Metric | Reference |
|---|---|---|---|
| Deep Neural Network (DNN) | Metal Ion Ligand Binding Residues | High accuracy in identifying binding sites | frontiersin.org |
| Message Passing Neural Network | Metal-Ligand Stability Constants (log K) | RMSE of 0.629 ± 0.044 | nih.gov |
| Graph Neural Networks | Ligand Coordinating Atoms | High accuracy and precision | chemrxiv.org |
High-Throughput Virtual Screening for New Applications
High-throughput virtual screening (HTVS) is a powerful computational technique that allows for the rapid assessment of large libraries of chemical compounds against biological targets or for specific material properties. prace-ri.eu For this compound, HTVS presents a cost-effective and efficient strategy to uncover novel applications beyond its current scope.
The process involves creating a 3D model of the compound and computationally "docking" it into the binding sites of various proteins or simulating its interaction with other molecules to predict its behavior. The quinoline moiety, a known pharmacophore in numerous FDA-approved drugs, makes this compound a particularly attractive candidate for screening against a wide array of biological targets. nih.govnih.gov For instance, derivatives of 8-hydroxyquinoline have been identified as inhibitors of histone demethylases through diverse compound screening, highlighting the potential for discovering new epigenetic modulators. nih.gov
Future HTVS campaigns could focus on screening this compound against targets implicated in diseases where quinoline derivatives have already shown promise, such as cancer, neurodegenerative disorders, and microbial infections. researchgate.netnih.gov By leveraging computational models, researchers can prioritize the most promising interactions for subsequent experimental validation, thereby accelerating the discovery process. nih.govmdpi.com
Table 1: Potential Areas for High-Throughput Virtual Screening of this compound
| Target Class | Rationale for Screening | Potential Application |
| Kinases | Quinoline is a core scaffold in several kinase inhibitors. | Anticancer therapeutics benthamscience.com |
| Metalloenzymes | The 8-hydroxyquinoline group is a strong metal chelator. | Antibacterial/Antifungal agents |
| Viral Proteins | Quinoline derivatives have shown antiviral activity. | Antiviral therapeutics doi.org |
| Material Interfaces | The diol group allows for polymerization and surface interaction. | Adhesives, coatings, functional polymers |
Development of Smart Materials Based on this compound
"Smart materials," also known as responsive materials, are engineered to change their properties in a controlled fashion in response to external stimuli like light, temperature, or pH. mdpi.com The unique bifunctional nature of this compound—possessing both the responsive quinoline unit and a polymerizable diol handle—makes it an excellent candidate for incorporation into novel smart materials.
Responsive Hydrogels and Polymeric Actuators
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Responsive hydrogels can change their volume or shape in response to environmental triggers. The 8-hydroxyquinoline moiety is known to chelate metal ions, and this property could be exploited to create metal-ion-responsive hydrogels. By incorporating this compound as a cross-linker or a pendant group in a polymer network, the resulting hydrogel could swell or shrink in the presence of specific metal ions.
Polymeric actuators are materials that convert stimulus energy into mechanical motion. The integration of this compound into polymer backbones could lead to materials that bend, twist, or contract in response to changes in pH or metal ion concentration, driven by the protonation/deprotonation of the quinoline nitrogen or its coordination with metal ions.
Photochromic or Electrochromic Materials
Photochromic materials change color when exposed to light, while electrochromic materials do so in response to an electrical voltage. Quinoline derivatives are known to exhibit photochromism. nih.gov The extended aromatic system of the quinoline ring in this compound provides a structural basis for these properties.
By polymerizing this compound, it may be possible to create thin films or coatings that exhibit reversible color changes. Such materials could have applications in smart windows, optical data storage, and sensors. Research into quinoline and isoquinoline derivatives has already demonstrated their potential as reversible electrochromes, where changes in their oxidation state lead to bleaching of visible absorption bands. mdpi.com The diol functionality of this compound offers a convenient route to incorporate this chromophore into stable polymeric systems suitable for device fabrication.
Addressing Sustainability and Circular Economy Principles
As the chemical industry moves towards a more sustainable future, the entire lifecycle of a compound, from its synthesis to its end-of-life, must be considered. nih.gov Applying circular economy principles to a specialty chemical like this compound involves developing greener synthetic routes and designing materials for degradation and recycling. researchgate.netmdpi.com
Renewable Feedstocks for Synthesis
The synthesis of this compound relies on two primary building blocks: 8-hydroxyquinoline and a propanediol derivative. Traditionally, both are derived from petrochemical sources. A key area of future research is the development of synthetic pathways from renewable feedstocks.
1,2-Propanediol: Significant progress has been made in producing 1,2-propanediol from renewable resources. nih.gov The hydrogenolysis of glycerol, a byproduct of biodiesel production, is a well-established route. acs.org Furthermore, microbial fermentation pathways using sugars derived from lignocellulosic biomass can produce enantiomerically pure (R)-1,2-propanediol. skemman.isnih.gov
8-Hydroxyquinoline: The synthesis of the quinoline ring from bio-based sources is more challenging but is an active area of research. Conventional methods like the Skraup synthesis often use glycerol (which can be bio-derived) but also involve harsh, environmentally unfriendly reagents. chemicalbook.comprepchem.com Greener and more sustainable approaches are being developed, including catalysis with abundant, non-toxic metals and reactions in environmentally benign solvents. rsc.orgbenthamdirect.comacs.org Research into the direct conversion of biomass-derived molecules into aromatic nitrogen heterocycles is a critical frontier for making the entire synthesis of this compound sustainable.
Table 2: Potential Renewable Feedstocks for Synthesis
| Component | Conventional Source | Potential Renewable Source | Method |
| 1,2-Propanediol | Propylene Oxide (Petroleum) | Crude Glycerol, Sugars | Hydrogenolysis, Fermentation acs.orgskemman.is |
| 8-Hydroxyquinoline | o-Aminophenol, Glycerol | Biomass-derived phenols and aldehydes | Catalytic cyclization rsc.org |
Degradation and Recycling Pathways of this compound-Derived Materials
For materials derived from this compound to be part of a circular economy, their end-of-life must be managed effectively. This involves studying their degradation pathways and developing methods for recycling.
Degradation: The core structure contains a stable ether linkage and an aromatic quinoline ring. While resistant to simple hydrolysis, these structures can be broken down. The ether bond can be susceptible to thermo-oxidative degradation. rsc.org The aromatic quinoline ring, while generally persistent, can be degraded by specialized microorganisms or through advanced oxidation processes. mdpi.comnih.gov Future research should focus on assessing the biodegradability of polymers containing this compound and identifying potential enzymatic or chemical pathways for their breakdown. Studies on the degradation of aliphatic-aromatic co-polyesters show that enzymatic action often targets the aliphatic segments first, which could be a model for how polymers made from this compound might degrade. researchgate.net
Recycling: Chemical recycling offers a promising route for materials derived from this compound. For polymers like polyurethanes or polyesters formed using the diol groups, processes like glycolysis could be employed. Glycolysis uses a glycol to break down the polymer into its constituent polyols, which can then be used to synthesize new polymers. rsc.org Designing polymers with dynamic or reversible bonds is another advanced strategy that could enable closed-loop chemical recycling, where the material is depolymerized back to its monomers for reuse. nih.gov Investigating the stability of the quinolyloxy-ether linkage under various chemical recycling conditions will be crucial to recovering the valuable quinoline moiety intact.
Q & A
Q. How can this compound be functionalized for use in metal-chelating polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
